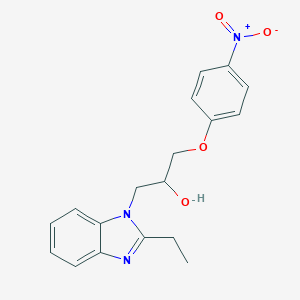
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as nebivolol, which is a beta-blocker used to treat hypertension and heart failure. However,
Mécanisme D'action
The mechanism of action of nebivolol involves selective blockade of beta-1 adrenergic receptors and activation of nitric oxide synthase, leading to vasodilation and improved endothelial function. Nebivolol also has antioxidant and anti-inflammatory effects, which can help reduce oxidative stress and inflammation in various diseases.
Biochemical and Physiological Effects
Nebivolol has been shown to have several biochemical and physiological effects, including reducing blood pressure, improving endothelial function, reducing oxidative stress and inflammation, improving cognitive function, and enhancing the efficacy of chemotherapy. Nebivolol has also been shown to have minimal side effects compared to other beta-blockers, making it a preferred choice for patients with cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using nebivolol in lab experiments include its well-established safety profile, minimal side effects, and potential applications in various fields. The limitations of using nebivolol in lab experiments include its relatively high cost, limited availability, and potential interactions with other drugs.
Orientations Futures
Several future directions for research on nebivolol include investigating its potential applications in other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Future research can also focus on developing more efficient synthesis methods for nebivolol and exploring its potential as a drug delivery system for targeted therapy. Additionally, research can focus on identifying potential biomarkers for predicting the efficacy of nebivolol in different diseases.
Conclusion
In conclusion, nebivolol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its well-established safety profile, minimal side effects, and potential applications make it a preferred choice for patients with cardiovascular diseases. Future research can focus on exploring its potential applications in other diseases and developing more efficient synthesis methods for nebivolol.
Méthodes De Synthèse
The synthesis of nebivolol involves several steps, including the condensation of 2-ethylbenzimidazole with ethyl acetoacetate, followed by nitration and reduction to obtain 1-(2-ethyl-1H-benzimidazol-1-yl)-3-nitropropan-2-ol. The final step involves the reaction of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-nitropropan-2-ol with 4-chlorophenol to obtain 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol.
Applications De Recherche Scientifique
Nebivolol has been extensively studied for its potential applications in various fields, including cardiovascular, neurological, and oncological diseases. In cardiovascular diseases, nebivolol has been shown to have vasodilatory effects and improve endothelial function, which can help reduce blood pressure and prevent cardiac remodeling. In neurological diseases, nebivolol has been shown to have neuroprotective effects and improve cognitive function. In oncological diseases, nebivolol has been shown to have anti-tumor effects and improve the efficacy of chemotherapy.
Propriétés
Nom du produit |
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol |
|---|---|
Formule moléculaire |
C18H19N3O4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-(2-ethylbenzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol |
InChI |
InChI=1S/C18H19N3O4/c1-2-18-19-16-5-3-4-6-17(16)20(18)11-14(22)12-25-15-9-7-13(8-10-15)21(23)24/h3-10,14,22H,2,11-12H2,1H3 |
Clé InChI |
BSKGLBYLEXISQI-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O |
SMILES canonique |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B262341.png)



![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)



![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)

![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)